molecular formula C18H19ClN2O3S B6570378 4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide CAS No. 946211-13-8

4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Cat. No.: B6570378
CAS No.: 946211-13-8
M. Wt: 378.9 g/mol
InChI Key: GOOAJOULQFDECE-UHFFFAOYSA-N
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Description

This compound features a tetrahydroquinoline core substituted at position 1 with a propanoyl group and at position 6 with a 4-chlorobenzenesulfonamide moiety. The sulfonamide group is a common pharmacophore in enzyme inhibitors, while the chloro substituent modulates electronic properties and binding interactions. The propanoyl group at position 1 introduces steric and electronic effects that may influence target affinity and metabolic stability.

Properties

IUPAC Name

4-chloro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S/c1-2-18(22)21-11-3-4-13-12-15(7-10-17(13)21)20-25(23,24)16-8-5-14(19)6-9-16/h5-10,12,20H,2-4,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOOAJOULQFDECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. One common synthetic route includes the following steps:

  • Formation of Tetrahydroquinoline: : This can be achieved through the reduction of quinoline derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Introduction of the Propanoyl Group: : The tetrahydroquinoline core is then acylated using propanoyl chloride in the presence of a base such as pyridine.

  • Sulfonamide Formation: : The final step involves the reaction of the acylated tetrahydroquinoline with chlorosulfonic acid followed by treatment with ammonia to form the sulfonamide group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes and the use of more efficient catalysts to improve yield and reduce by-products. The choice of solvents, temperature, and pressure conditions are optimized to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding quinone derivatives.

  • Reduction: : Reduction reactions can lead to the formation of reduced derivatives of the compound.

  • Substitution: : The chlorine atom in the compound can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are used.

  • Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

  • Oxidation: : Quinone derivatives.

  • Reduction: : Reduced tetrahydroquinoline derivatives.

  • Substitution: : Substituted benzene derivatives.

Scientific Research Applications

4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide: has several applications in scientific research:

  • Medicine: : It can be used as a precursor for the synthesis of pharmaceuticals, particularly in the development of new drugs targeting various diseases.

  • Biology: : The compound can be used in biological studies to understand the mechanisms of sulfonamide-based drugs.

  • Chemistry: : It serves as a reagent in organic synthesis and chemical research.

Mechanism of Action

The mechanism by which 4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide exerts its effects involves its interaction with molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

Aromatic Substituent Variations

(a) 4-Methoxy Analogue
  • Structure: 4-Methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide .
  • Key Difference : Methoxy (electron-donating) vs. chloro (electron-withdrawing).
  • Solubility: Methoxy may enhance aqueous solubility due to its polarity, whereas chloro increases lipophilicity (higher logP).
(b) 4-Bromo Analogue
  • Structure: 4-Bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide .
  • Key Difference : Bromo (larger, polarizable) vs. chloro.
  • Impact :
    • Halogen Bonding : Bromo’s larger atomic radius may strengthen halogen bonding with biological targets.
    • Molecular Weight : Higher molecular weight (423.32 g/mol vs. 378.87 g/mol for chloro) could affect pharmacokinetics.
(c) 3-Chloro-4-Fluoro Analogue
  • Structure: 3-Chloro-4-fluoro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinyl]benzenesulfonamide .
  • Key Differences: Substituents: Dual chloro and fluoro substituents on the benzene ring. Position 1 Group: Propylsulfonyl (electron-withdrawing sulfone) vs. propanoyl.
  • Metabolic Stability: Sulfonyl groups are less prone to hydrolysis than acyl groups, improving stability.

Core Modifications

  • Tetrahydroisoquinoline Derivative: Example: N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide . Key Differences:
  • Core Structure: Isoquinoline (benzopyridine) vs. quinoline (pyridobenzene).
  • Substituents : Trifluoroacetyl (strong electron-withdrawing) and cyclopropylethyl (steric bulk).
    • Impact :
  • Conformational Flexibility: Isoquinoline’s fused ring system may restrict rotation, altering binding geometry.
  • Enzyme Selectivity: Trifluoroacetyl could target different enzymes (e.g., acyl-CoA transferases) compared to propanoyl.

Functional Group Variations at Position 1

Group Example Compound Electronic Effect Metabolic Stability
Propanoyl (target) 4-Chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide Moderate electron-withdrawing Prone to hydrolysis
Trifluoroacetyl N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-... () Strong electron-withdrawing Higher stability
Propylsulfonyl 3-Chloro-4-fluoro-N-[1-(propylsulfonyl)-... () Very electron-withdrawing Highest stability

Biological Activity

4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a synthetic compound belonging to the sulfonamide class, which has garnered attention for its diverse biological activities. The compound features a sulfonamide group attached to a benzene ring, with a chloro substituent and a propanoyl group linked to a tetrahydroquinoline moiety. This article reviews the biological activity of this compound, particularly its antibacterial properties and potential applications in pharmacology.

Structure and Composition

The molecular formula of this compound is C18H19ClN2O3SC_{18}H_{19}ClN_{2}O_{3}S, with a molecular weight of 378.9 g/mol. Its structural characteristics include:

PropertyValue
Molecular FormulaC₁₈H₁₉ClN₂O₃S
Molecular Weight378.9 g/mol
CAS Number946211-13-8

Synthesis

The synthesis of this compound typically involves multiple steps, including the use of common reagents such as thionyl chloride for oxidation and various nucleophiles for substitution reactions. Continuous flow chemistry techniques can enhance yield and purity in industrial settings.

Antibacterial Properties

The primary biological activity attributed to this compound is its ability to inhibit bacterial growth. This effect is largely due to its sulfonamide group, which inhibits the enzyme dihydropteroate synthase, essential for bacterial folic acid synthesis. This mechanism positions the compound as a potential antibacterial agent.

Case Studies and Research Findings

Recent studies have explored the effects of related sulfonamide compounds on cardiovascular parameters using isolated rat heart models. For instance, research demonstrated that certain sulfonamide derivatives could significantly alter perfusion pressure and coronary resistance. The study highlighted that compounds like 4-(2-aminoethyl)-benzenesulfonamide showed notable effects compared to controls .

Experimental Design

The following table summarizes the experimental design used in studies evaluating the biological activity of sulfonamides on perfusion pressure:

GroupCompoundDose
IControl (Krebs-Henseleit solution only)-
IIBenzenesulfonamide0.001 nM
III2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide0.001 nM
IV2-Hydrazinocarbonyl-benzenesulfonamide0.001 nM
V4-(2-Amino-ethyl)-benzenesulfonamide0.001 nM
VI4-[3-(4-nitro-phenyl)-ureido]-benzenesulfonamide0.001 nM

The results indicated that certain derivatives produced significant decreases in perfusion pressure and coronary resistance compared to control conditions .

Theoretical Interactions

Theoretical studies utilizing docking simulations have suggested that some sulfonamides may interact with calcium channels, potentially leading to decreased vascular resistance and altered perfusion dynamics. These findings underscore the need for further pharmacokinetic studies to elucidate the mechanisms underlying these biological activities .

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